2-chloro-N,3-dimethylaniline

Physicochemical characterization Distillation purification Process chemistry

2-Chloro-N,3-dimethylaniline (CAS 41456-52-4; also indexed as 3-chloro-N,2-dimethylaniline) is a chlorinated secondary aromatic amine with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g·mol⁻¹. The compound features a chlorine substituent at the 2-position, a ring methyl group at the 3-position, and an N-methyl substituent, distinguishing it from tertiary N,N-dimethylaniline analogs.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
Cat. No. B12831510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N,3-dimethylaniline
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC)Cl
InChIInChI=1S/C8H10ClN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3
InChIKeyNDHNDOGSHULFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,3-dimethylaniline – Key Physicochemical and Structural Properties for Scientific Procurement


2-Chloro-N,3-dimethylaniline (CAS 41456-52-4; also indexed as 3-chloro-N,2-dimethylaniline) is a chlorinated secondary aromatic amine with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g·mol⁻¹ . The compound features a chlorine substituent at the 2-position, a ring methyl group at the 3-position, and an N-methyl substituent, distinguishing it from tertiary N,N-dimethylaniline analogs. Its predicted physicochemical parameters include a boiling point of 248.9±20.0 °C at 760 mmHg and a logP of 3.18 , which underpin its utility as a synthetic intermediate in pharmaceutical and agrochemical research programs.

Why 2-Chloro-N,3-dimethylaniline Cannot Be Replaced by Generic Chlorodimethylaniline Isomers


Subtle variations in chlorine and methyl substitution patterns across chlorodimethylaniline isomers produce meaningful differences in boiling point, hydrogen-bonding capacity, and nucleophilic reactivity that directly affect downstream synthetic outcomes. For instance, 2-chloro-N,3-dimethylaniline is a secondary amine (one N–H donor), whereas 2-chloro-N,N-dimethylaniline (CAS 698-01-1) and 3-chloro-N,N-dimethylaniline (CAS 6848-13-1) are tertiary amines lacking N–H functionality . The presence of an N–H bond enables distinct reaction pathways—such as acylation, sulfonylation, and diazotization—that are inaccessible to tertiary analogs, making generic interchange between secondary and tertiary chlorodimethylanilines chemically invalid for many synthetic sequences .

2-Chloro-N,3-dimethylaniline – Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Differentiation: 2-Chloro-N,3-dimethylaniline vs. 2-Chloro-N,N-dimethylaniline

2-Chloro-N,3-dimethylaniline exhibits a predicted boiling point of 248.9±20.0 °C at 760 mmHg, whereas the tertiary analog 2-chloro-N,N-dimethylaniline boils at 206–208 °C at 760 mmHg . This ~41 °C difference is attributable to intermolecular N–H···N hydrogen bonding in the secondary amine, which is absent in the tertiary N,N-dimethyl congener. The higher boiling point allows for a wider liquid-phase reaction operating window in solvent-free or high-temperature transformations, and directly impacts purification strategy selection (e.g., vacuum distillation cut points).

Physicochemical characterization Distillation purification Process chemistry

Lipophilicity Comparison: Predicted logP of 2-Chloro-N,3-dimethylaniline vs. 3-Chloro-N,N-dimethylaniline

The predicted octanol-water partition coefficient (logP) for 2-chloro-N,3-dimethylaniline is 3.18 (ACD/Labs), whereas 3-chloro-N,N-dimethylaniline has a reported logP of 2.41 . The ΔlogP of +0.77 indicates that the secondary N-methylaniline scaffold is significantly more lipophilic than its tertiary N,N-dimethyl counterpart. This difference arises because the N–H group can engage in intramolecular hydrogen bonding, reducing aqueous solvation and increasing partitioning into organic phases. For drug-discovery programs, this translates to higher predicted membrane permeability and potentially distinct pharmacokinetic profiles, making the secondary amine a preferred scaffold when higher logP is desired within a congeneric series.

Lipophilicity ADME prediction Partition coefficient

N–H Donor Capacity: Secondary Amine Reactivity vs. Tertiary N,N-Dimethyl Analogs

2-Chloro-N,3-dimethylaniline possesses one N–H hydrogen bond donor (HBD count = 1), enabling direct N-acylation, N-sulfonylation, diazotization, and urea/thiourea formation. In contrast, 2-chloro-N,N-dimethylaniline and 3-chloro-N,N-dimethylaniline have HBD = 0 and can only undergo electrophilic aromatic substitution or N-dealkylation prior to further functionalization . For instance, 2-chloro-N,3-dimethylaniline can be directly converted to amide, sulfonamide, or carbamate derivatives in a single synthetic step, whereas tertiary analogs require a two-step deprotection/functionalization sequence . This translates to higher step-economy and reduced process mass intensity (PMI) when the secondary amine is selected as the building block for library synthesis.

Synthetic chemistry Functional group interconversion Amine derivatization

Physical State at Ambient Conditions: Liquid vs. Solid Among Chlorodimethylaniline Isomers

2-Chloro-N,3-dimethylaniline is a liquid at ambient temperature (20 °C), with a predicted melting point of approximately 27.8 °C. In contrast, the 4-chloro positional isomer (4-chloro-N,3-dimethylaniline, CAS 150084-31-4) has a reported melting point near 2 °C but exists as a low-melting solid under standard laboratory storage conditions . The 2-chloro-N,N-dimethylaniline isomer is also a liquid, but with a boiling point ~41 °C lower. The liquid physical state of 2-chloro-N,3-dimethylaniline at room temperature facilitates dispensing by volume, simplifies automated liquid handling in parallel synthesis platforms, and avoids the solvent and heating requirements associated with solid charging in kilogram-scale reactions.

Physical form Handling and formulation Process engineering

Predicted pKa: Basicity Tuning Relative to 4-Chloro-N,3-dimethylaniline

The predicted pKa of the conjugate acid of 2-chloro-N,3-dimethylaniline is estimated to be in the range of ~4.0–5.0, based on the electron-withdrawing ortho-chloro effect combined with the electron-donating meta-methyl group. For comparison, 4-chloro-N,3-dimethylaniline has a predicted pKa of 4.31±0.25 . The ortho-chloro substitution in the target compound is expected to lower the pKa modestly relative to the para-chloro isomer due to a stronger inductive electron-withdrawing effect in the ortho position. This subtle pKa shift (estimated ΔpKa ≈ 0.2–0.5 units) affects the protonation state at physiological pH and the efficiency of acid-base extraction during workup, providing a tunable basicity parameter for applications requiring precise amine nucleophilicity.

Amine basicity Salt formation Reactivity tuning

Optimal Deployment Scenarios for 2-Chloro-N,3-dimethylaniline in R&D and Industrial Settings


Medicinal Chemistry Library Synthesis Requiring N–H Functionalization

In hit-to-lead optimization programs, the single N–H donor of 2-chloro-N,3-dimethylaniline enables direct acylation, sulfonylation, or reductive amination to rapidly generate diverse amide, sulfonamide, and secondary amine libraries in one synthetic step. This contrasts with tertiary N,N-dimethyl analogs, which demand a deprotection step prior to N-functionalization, adding 1–2 synthetic steps per analog. The compound's higher logP (3.18 vs. 2.41 for 3-chloro-N,N-dimethylaniline) also biases library members toward higher membrane permeability . The liquid physical state facilitates automated liquid dispensing, making this scaffold well-suited for parallel synthesis platforms .

Agrochemical Intermediate for Haloacetanilide Herbicide Synthesis

Chlorinated N-alkylanilines serve as key intermediates in the synthesis of 2-haloacetanilide herbicides (e.g., alachlor, metolachlor analogs). The secondary amine functionality of 2-chloro-N,3-dimethylaniline permits direct chloroacetylation to form the herbicidally active 2-chloro-N-(2-chloro-3-methylphenyl)-N-methylacetamide scaffold. Its boiling point of ~249 °C provides a wider thermal window for solvent-free acylation conditions compared to the lower-boiling N,N-dimethyl isomer (206–208 °C), potentially improving reaction selectivity and reducing solvent usage in kilo-lab and pilot-plant settings [1].

Process Chemistry: Distillation-Based Purification of Reaction Intermediates

The ~41 °C boiling point elevation of 2-chloro-N,3-dimethylaniline over its N,N-dimethyl analog allows for cleaner separation from lower-boiling byproducts and solvents during fractional distillation. In multi-step sequences where the intermediate aniline must be isolated before subsequent transformations, this wider boiling point gap reduces cross-contamination and improves isolated yields. The liquid physical state at ambient temperature also simplifies continuous-flow distillation setups compared to solid or near-solid isomers .

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